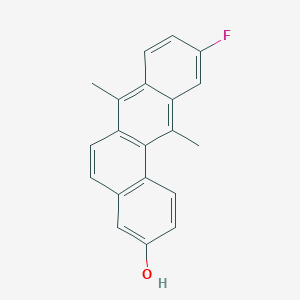

10-Fluoro-7,12-dimethyltetraphen-3-OL

Description

10-Fluoro-7,12-dimethyltetraphen-3-OL is a fluorinated aromatic compound featuring a tetraphen backbone substituted with a hydroxyl group at position 3, a fluorine atom at position 10, and methyl groups at positions 7 and 12.

Properties

CAS No. |

192384-34-2 |

|---|---|

Molecular Formula |

C20H15FO |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

10-fluoro-7,12-dimethylbenzo[a]anthracen-3-ol |

InChI |

InChI=1S/C20H15FO/c1-11-16-7-4-14(21)10-19(16)12(2)20-17(11)6-3-13-9-15(22)5-8-18(13)20/h3-10,22H,1-2H3 |

InChI Key |

XLSIITXMQCECSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=C(C3=C1C=CC4=C3C=CC(=C4)O)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-7,12-dimethyltetraphen-3-OL typically involves the fluorination of 7,12-dimethylbenz(a)anthracene. One common method is the use of Selectfluor as the fluorinating agent. The reaction is carried out in acetonitrile or trifluoroacetic acid (TFA), where 10β-fluoroestra-1,4-dien-3-ones are formed exclusively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of Selectfluor and similar fluorinating agents in large-scale reactions is a common practice in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-7,12-dimethyltetraphen-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo electrophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorine (Cl2).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

10-Fluoro-7,12-dimethyltetraphen-3-OL has several scientific research applications:

Chemistry: It is used as a model compound in studies of fluorinated polycyclic aromatic hydrocarbons.

Biology: The compound is studied for its interactions with DNA and its potential to cause mutations.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Fluoro-7,12-dimethyltetraphen-3-OL involves its covalent binding to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and initiate tumor formation. The compound’s increased binding affinity compared to its parent hydrocarbon, 7,12-dimethylbenz(a)anthracene, is attributed to the presence of the fluorine atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs with similar substitution patterns or functional groups, leveraging data from the provided evidence and general chemical principles.

Key Findings

Substituent Effects on Reactivity :

- Fluorine in 10-Fluoro-7,12-dimethyltetraphen-3-OL likely enhances thermal stability and alters electronic density, akin to how phosphorus substituents in DOPO derivatives improve flame retardancy .

- Methyl groups may sterically hinder reactions at adjacent positions, similar to bulky alkoxy groups in compounds 2b and 2c, which influence reaction rates and product purity .

Synthetic Challenges :

- Fluorination and regioselective methylation in aromatic systems often require stringent conditions (e.g., directed ortho-metallation or transition-metal catalysis), contrasting with the acid-catalyzed nucleophilic substitutions used for DOPO derivatives .

Analytical Techniques :

- Structural confirmation of substituents in 10-Fluoro-7,12-dimethyltetraphen-3-OL would necessitate advanced NMR (e.g., $^{19}\text{F}$-NMR for fluorine) and HRMS, mirroring the methodologies applied to DOPO analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.